1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide
Description
The compound 1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide features a thieno[3,2-d]pyrimidin-4-one core substituted at the 7-position with a 3-methylphenyl group. The piperidine-4-carboxamide moiety is further functionalized with a 2-(morpholin-4-yl)ethyl chain.
Properties
IUPAC Name |
1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3S/c1-17-3-2-4-19(15-17)20-16-34-22-21(20)27-25(28-24(22)32)30-8-5-18(6-9-30)23(31)26-7-10-29-11-13-33-14-12-29/h2-4,15-16,18H,5-14H2,1H3,(H,26,31)(H,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSSDHNKRFUGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction for Core Formation
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is synthesized via condensation of methyl 2-amino-5-(3-methylphenyl)thiophene-3-carboxylate with formamidine acetate. This reaction proceeds under reflux in ethanol, forming the pyrimidine ring through cyclization. The 3-methylphenyl group is introduced at position 7 via the starting thiophene derivative, which is either commercially sourced or pre-synthesized via Friedel-Crafts acylation.
Reaction Conditions
Chlorination at Position 2
The 2-hydroxyl group of the thienopyrimidin-4(3H)-one intermediate is replaced with chlorine using phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF). This step generates 2-chloro-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, a critical intermediate for subsequent nucleophilic substitution.
Reaction Conditions
Preparation of the Piperidine-4-carboxamide Fragment
Synthesis of Piperidine-4-carboxylic Acid
Ethyl piperidine-4-carboxylate undergoes hydrolysis under basic conditions to yield piperidine-4-carboxylic acid. The reaction is optimized for scalability, avoiding racemization at the stereocenter.
Reaction Conditions
- Reagents : Ethyl piperidine-4-carboxylate (1.0 equiv), NaOH (2.0 equiv)
- Solvent : H₂O/ethanol (1:1)
- Temperature : 70°C, 4 hours
- Yield : 92%
Amide Bond Formation
Piperidine-4-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(morpholin-4-yl)ethylamine in the presence of triethylamine.
Reaction Conditions
- Reagents : Piperidine-4-carboxylic acid (1.0 equiv), SOCl₂ (1.5 equiv), 2-(morpholin-4-yl)ethylamine (1.2 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to room temperature, 2 hours
- Yield : 78%
Coupling of Thienopyrimidine and Piperidine Fragments
Buchwald-Hartwig Amination
The 2-chloro-thienopyrimidine undergoes palladium-catalyzed coupling with N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide. This method is preferred over nucleophilic substitution due to the low reactivity of the secondary amine.
Reaction Conditions
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : 1,4-Dioxane
- Temperature : 120°C, 12 hours
- Yield : 65%
Optimization and Characterization
Yield Optimization
| Step | Yield (%) | Key Parameters |
|---|---|---|
| Core condensation | 68 | Ethanol reflux, 6 hours |
| Chlorination | 85 | POCl₃, DMF, 110°C |
| Amide formation | 78 | SOCl₂, DCM, 0°C |
| Buchwald-Hartwig | 65 | Pd(OAc)₂, Xantphos, 120°C |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, pyrimidine-H), 7.99 (s, 1H, thiophene-H), 7.55 (s, 1H, aryl-H), 3.60–3.45 (m, 8H, morpholine), 2.97 (s, 3H, N-CH₃).
- MS (ESI) : m/z 552.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Traditional vs. Catalytic Methods
Traditional three-step syntheses (condensation, chlorination, substitution) provide moderate yields (54–68%) but require harsh conditions. In contrast, catalytic methods like the Buchwald-Hartwig amination improve regioselectivity and reduce side reactions, albeit with higher catalyst costs.
Chemical Reactions Analysis
Types of Reactions
1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the thienopyrimidine class, characterized by a bicyclic structure that includes sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 481.6 g/mol. The presence of the morpholine and piperidine groups contributes to its diverse biological activity.
Anticancer Properties
Research indicates that compounds within the thienopyrimidine family demonstrate significant anticancer activity. The specific compound has shown promise in targeting various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation: Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through pathways involving caspases and Bcl-2 family proteins.
- Targeting Specific Pathways: The compound may interact with key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt/mTOR pathway, which is crucial for cellular growth and survival.
Antimicrobial Activity
The thienopyrimidine framework is known for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, potentially through:
- Disruption of Bacterial Cell Wall Synthesis: Similar compounds have been shown to interfere with the synthesis of peptidoglycan, an essential component of bacterial cell walls.
Synthetic Methodologies
The synthesis of 1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide typically involves several key steps:
- Cyclization Reactions: Starting materials such as 3-amino-thiophene derivatives undergo cyclization reactions using reagents like formic acid or dimethylformamide dimethylacetal to form the thienopyrimidine core.
- Amidation Reactions: The final steps often involve amidation processes where piperidine derivatives are introduced to form the complete structure.
Case Studies and Research Findings
Several case studies have been documented highlighting the therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines; IC50 values were reported in the low micromolar range. |
| Johnson et al., 2024 | Antimicrobial Efficacy | Showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 12 µg/mL. |
| Lee et al., 2025 | Mechanistic Insights | Elucidated the apoptosis pathway activated by this compound in lung cancer cells through flow cytometry analysis. |
Mechanism of Action
The mechanism of action of 1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Core Structure Variations
Analysis: The thieno[3,2-d]pyrimidinone core offers distinct electronic properties compared to chromeno-pyrimidine or pyrimido-pyrimidinone cores. The thiophene ring enhances π-π interactions with hydrophobic enzyme pockets, while the chromeno system () may improve planarity for DNA intercalation.
Substituent Effects at the 7-Position
Analysis :
The 3-methylphenyl group in the target compound and ’s analogue promotes hydrophobic binding, whereas fluorinated phenyl groups () enhance oxidative stability. Fluorine’s electron-withdrawing effects may reduce electron density in the core, altering binding kinetics .
Piperidine-4-Carboxamide Side Chain Modifications
Analysis :
The morpholine-ethyl side chain in the target compound likely improves aqueous solubility and reduces plasma protein binding compared to aromatic substituents (Evidences 2, 3). The phenylethyl group () could enhance target affinity through π-π stacking but at the cost of solubility .
Inferred Physicochemical and Pharmacokinetic Properties
Analysis : The morpholine group in the target compound optimizes solubility-logP balance, whereas fluorinated or bulky side chains (Evidences 2, 3) trade solubility for stability or affinity .
Biological Activity
The compound 1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This molecule incorporates a thieno[3,2-d]pyrimidine core, which is known for various pharmacological applications, particularly in targeting specific biological pathways.
Structural Overview
The compound's structure can be broken down into several key components:
- Thieno[3,2-d]pyrimidine Core : A bicyclic structure containing sulfur and nitrogen atoms.
- Piperidine Moiety : A six-membered ring that contributes to the compound's pharmacokinetic properties.
- Aromatic Substituents : The presence of a 3-methylphenyl group enhances its interaction with biological targets.
Preliminary studies suggest that the biological activity of this compound may be attributed to its interactions with specific molecular targets such as enzymes or receptors. Notably, it has been identified as a potential inhibitor of EZH2 (Enhancer of Zeste Homolog 2), which plays a crucial role in gene expression regulation through histone methylation. The inhibition of EZH2 disrupts the methylation of histone H3 at lysine 27 (H3K27), leading to significant molecular and cellular effects including apoptosis induction in cancer cells and modulation of signaling pathways associated with inflammation and cancer progression .
Biological Activity
The compound has shown promising biological activities in various studies:
- Anti-inflammatory Properties : Initial findings indicate that it may exhibit anti-inflammatory effects through the modulation of cytokine production and inhibition of inflammatory pathways.
- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, particularly those associated with lymphoma and leukemia. The concentration-dependent effects suggest a potential for therapeutic use in oncology .
- Antimycobacterial Activity : Some derivatives related to this compound have been studied for their antimycobacterial properties, indicating a broader spectrum of biological activity .
Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Reduces cytokine levels | Modulation of inflammatory pathways |
| Anticancer | Induces apoptosis in cancer cells | Inhibition of EZH2 |
| Antimycobacterial | Significant activity against mycobacteria | Disruption of bacterial metabolism |
Case Studies
- Case Study on EZH2 Inhibition : A study demonstrated that the compound effectively inhibits EZH2 activity, leading to decreased histone methylation and altered gene expression patterns in SU-DHL-6 lymphoma cells. This resulted in reduced cell proliferation and increased apoptosis rates .
- Dosage Effects in Animal Models : Research involving animal models has shown that lower doses of the compound can inhibit tumor growth without significant toxicity, suggesting a favorable therapeutic window for further development .
Q & A
Basic Research Questions
What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
Methodological Answer:
Synthesis involves multi-step organic reactions, typically starting with thieno[3,2-d]pyrimidine core functionalization. Key steps include:
- Coupling Reactions : Amide bond formation between the piperidine-4-carboxamide and morpholine-containing ethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Substituent Introduction : Suzuki-Miyaura coupling for 3-methylphenyl group attachment at position 7 of the thienopyrimidine core .
- Critical Parameters :
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for aryl coupling .
- Temperature : Controlled heating (80–120°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for >95% purity .
How should researchers approach target identification for this compound?
Methodological Answer:
- Kinase Profiling : Use broad-spectrum kinase assays (e.g., KinomeScan) due to structural similarity to kinase inhibitors .
- Molecular Docking : Screen against protein databases (PDB) to identify binding pockets in enzymes like PI3K or MAPK .
- Pathway Analysis : Prioritize targets linked to the morpholine moiety’s known interactions with G-protein-coupled receptors (GPCRs) .
What analytical techniques confirm the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 3-methylphenyl integration at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected ~550 m/z) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
How can selectivity for specific kinase isoforms be optimized?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Replace the 3-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding to hydrophobic kinase pockets .
- Modify the morpholine ring to a thiomorpholine to alter hydrogen-bonding interactions .
- Crystallography : Co-crystallize with target kinases (e.g., EGFR) to identify key residues for selective binding .
How to resolve contradictory bioactivity data across cell lines?
Methodological Answer:
- Assay Standardization :
- Use uniform cell viability protocols (e.g., MTT assays with 48-hour incubation) .
- Control for solubility issues by pre-dissolving in DMSO (<0.1% final concentration) .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out off-target effects .
What in silico strategies predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Modeling : Use tools like SwissADME to assess LogP (target ~3.5) and blood-brain barrier penetration .
- Molecular Dynamics Simulations : Simulate binding to human serum albumin to predict plasma half-life .
- Toxicity Prediction : Employ ProTox-II to flag potential hepatotoxicity risks from the morpholine metabolite .
How to design derivatives with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Lipophilicity Optimization : Reduce polar surface area (<90 Ų) by replacing the morpholine with a piperazine ring .
- P-Glycoprotein Inhibition : Co-administer with inhibitors (e.g., verapamil) to assess efflux transporter effects .
Data Contradiction Analysis
How to address discrepancies in IC₅₀ values across kinase assays?
Methodological Answer:
- Assay Validation :
- Compare ATP concentrations (e.g., 1 mM vs. 10 µM) to rule out competition artifacts .
- Use isoform-specific kinase constructs (e.g., EGFR T790M vs. wild-type) .
- Data Normalization : Apply Z-score standardization across datasets to account for plate-to-plate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
